REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[SH:9].Cl[N:11]1[CH:16]=[CH:15][CH:14]=[C:13](Cl)[NH:12]1.[C:18](=O)([O-])[O-:19].[K+].[K+]>CC(C)=O>[Br:8][C:6]1[CH:5]=[CH:4][C:3]([S:9][C:16]2[N:11]=[N:12][C:13]([O:19][CH3:18])=[CH:14][CH:15]=2)=[C:2]([F:1])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)Br)S
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
ClN1NC(=CC=C1)Cl
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
refluxed for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The acetone from the mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in a solution of methanol (3 mL) and sodium metal (166 mg)
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)SC=1N=NC(=CC1)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |